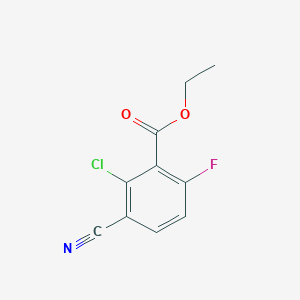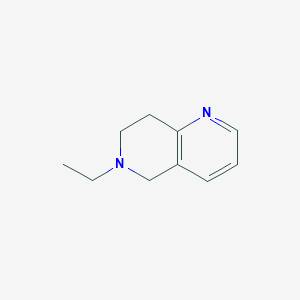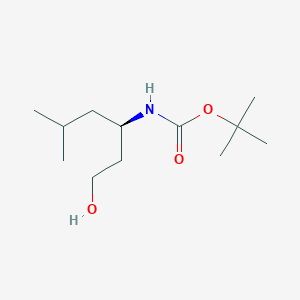
tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. . The reaction conditions usually involve mild temperatures and anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate can be achieved through a continuous flow process using microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is used as a protecting group for amines during peptide synthesis . It helps in preventing unwanted side reactions and can be easily removed under acidic conditions.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein modifications. It serves as a model compound for understanding carbamate interactions with biological molecules .
Medicine
In medicine, carbamates are explored for their potential use as prodrugs. The stability and reactivity of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate make it a candidate for drug delivery systems .
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and ease of handling make it suitable for large-scale production .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can form stable intermediates with various biological targets, including enzymes and proteins . This interaction often leads to the inhibition of enzyme activity or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-Hydroxycarbamate: Similar in structure but with a hydroxylamine group.
tert-Butyl Carbamate: Lacks the hydroxy and methylhexan groups.
tert-Butyl Carbazate: Contains a hydrazine group instead of an amine.
Uniqueness
tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and biological research, where precise control over reactions is required.
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
WDNUNTNGUOKMFE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@H](CCO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CCO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


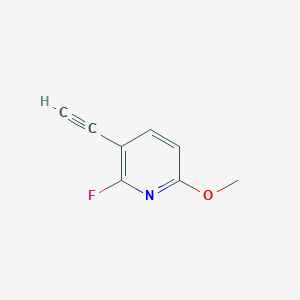
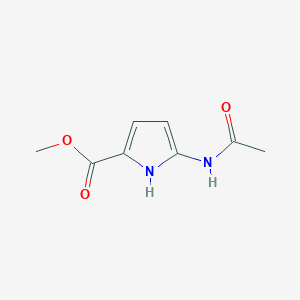
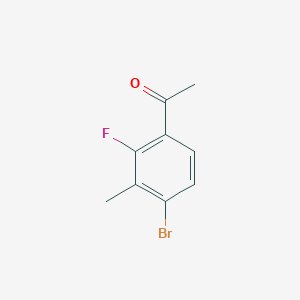
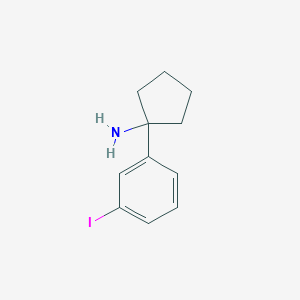
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
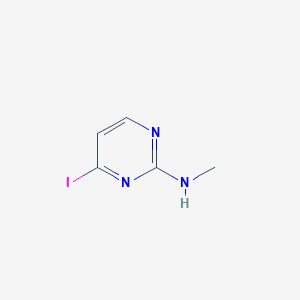
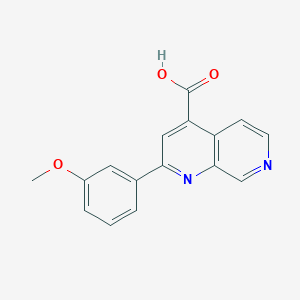
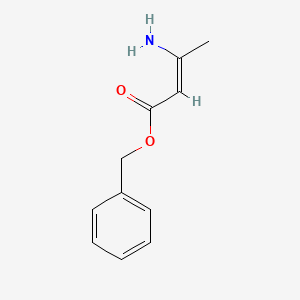
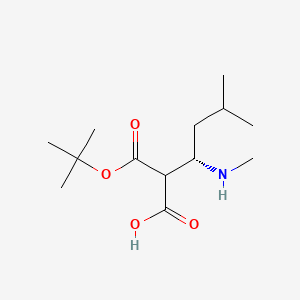

![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
